molecular formula C7H5F3O2 B14031462 2,4,6-Trifluoro-3-methoxyphenol

2,4,6-Trifluoro-3-methoxyphenol

Cat. No.: B14031462
M. Wt: 178.11 g/mol
InChI Key: RDCNNGHWLOWYPS-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-methoxyphenol is a fluorinated building block of interest in medicinal chemistry and agrochemical development. Compounds featuring methoxy and fluorine substituents on an aromatic ring are frequently employed to fine-tune the physicochemical properties of lead molecules, such as their lipophilicity, metabolic stability, and binding affinity . The presence of multiple fluorine atoms can significantly enhance a molecule's ability to cross lipid membranes and improve its in vivo uptake . Researchers utilize this compound in the synthesis of more complex molecules, leveraging its phenol and methoxy groups as handles for further chemical modification. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

2,4,6-trifluoro-3-methoxyphenol

InChI

InChI=1S/C7H5F3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3

InChI Key

RDCNNGHWLOWYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)O)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,6 Trifluoro 3 Methoxyphenol and Its Congeners

Development of Novel Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like 2,4,6-Trifluoro-3-methoxyphenol requires precise control over the introduction of functional groups. Novel synthetic pathways are continually being developed to improve efficiency, yield, and regioselectivity.

Strategies for Regioselective Fluorination and Methoxylation

Achieving the specific substitution pattern of this compound hinges on the strategic and regioselective introduction of three fluorine atoms and one methoxy (B1213986) group onto the phenol (B47542) scaffold.

Regioselective Fluorination: The precise placement of fluorine atoms on an aromatic ring is a significant challenge in organofluorine chemistry. numberanalytics.comnumberanalytics.com The regioselectivity is governed by factors such as the substrate's electronic properties, the nature of the fluorinating agent, and reaction conditions. numberanalytics.com

Electrophilic Fluorination: This strategy involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). numberanalytics.com For phenol precursors, the hydroxyl group is a strong ortho-, para-director, which would not naturally lead to the 2,4,6-trifluoro pattern from phenol itself without prior modification or the use of advanced catalytic systems that can override the inherent directing effects.

Nucleophilic Aromatic Substitution (SNA_r): This approach is effective for arenes bearing electron-withdrawing groups. nih.gov Starting with a precursor having leaving groups (like nitro or chloro groups) at the 2, 4, and 6 positions, a fluoride (B91410) ion source (e.g., KF, CsF) can displace these groups. The success of this method is highly dependent on the activation of the aromatic ring.

Deoxyfluorination of Phenols: A more direct route involves the ipso-substitution of a hydroxyl group in a phenol precursor. nih.gov Modern reagents have been developed that can convert phenols to aryl fluorides under relatively mild conditions, offering a powerful tool for late-stage fluorination. nih.govnih.gov

Methoxylation: The introduction of the methoxy group can be achieved through several established methods, typically involving the methylation of a corresponding hydroxyl group.

Williamson Ether Synthesis: A classical approach involves treating a phenol with a strong base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide. prepchem.com For instance, the methylation of resorcinol (B1680541) (1,3-dihydroxybenzene) can be controlled to yield 3-methoxyphenol (B1666288). prepchem.com

Catalytic Vapor-Phase Methylation: Industrial processes often employ the vapor-phase reaction of phenols with methanol (B129727) over solid acid or metal oxide catalysts. unimi.itgoogle.com Catalysts like magnesium oxide have shown high selectivity for ortho-methylation, while others like zeolites can be tuned for different selectivities. unimi.itgoogle.com

A plausible strategy for this compound could involve the selective methoxylation of 2,4,6-trifluororesorcinol or the regioselective fluorination of 3-methoxyphenol.

Exploration of Precursor Transformations

The synthesis of complex molecules like this compound often relies on the transformation of readily available precursors.

Halogen Exchange (Halex) Reactions: A common strategy in industrial fluorochemistry is the Halex process, which involves the exchange of chlorine or bromine atoms for fluorine using a fluoride salt like KF. dovepress.comnih.gov A potential precursor for the target molecule could be 2,4,6-Trichloro-3-methoxyphenol or 2,4,6-Tribromo-3-methoxyphenol. sigmaaldrich.comnih.gov The reaction conditions, including temperature, pressure, and the potential use of a phase-transfer catalyst, are critical for driving the exchange to completion.

Fluorination of Phenolic Precursors: Starting with a methoxylated phenol, direct fluorination can be employed. For example, the direct fluorination of 3-methoxyphenol would require a method that selectively adds fluorine atoms at the 2, 4, and 6 positions. This remains a significant synthetic challenge due to the strong activating and directing effect of the existing hydroxyl and methoxy groups.

Table 1: Potential Precursors and Transformation Strategies

PrecursorCAS NumberPlausible TransformationKey Reagents/ConditionsReference
2,4,6-Trichloro-3-methoxyphenol26378-18-7Halogen Exchange (Halex)KF or other fluoride source, high temperature, polar aprotic solvent dovepress.comnih.govnih.gov
2,4,6-Tribromo-3-methoxyphenol24967-79-1Halogen Exchange (Halex)KF, possibly with a catalyst dovepress.comnih.govsigmaaldrich.com
3-Methoxyphenol150-19-6Multi-step Electrophilic FluorinationElectrophilic fluorine source (e.g., Selectfluor), requires careful control of regioselectivity numberanalytics.com
2,4,6-Trifluorophenol2268-17-9Hydroxylation followed by Methylation1. Oxidation/Hydroxylation at C3 2. O-methylation (e.g., (CH₃)₂SO₄, base) prepchem.comnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves the use of efficient catalysts, safer solvents, and protocols that minimize waste. dovepress.com

Catalyst Development for Efficient Production

Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. nih.gov

Catalysts for Fluorination: Metal-catalyzed fluorination reactions have emerged as powerful tools. acs.org Complexes of palladium, nickel, and copper have been used to catalyze the asymmetric fluorination of various substrates. acs.org For the synthesis of aryl fluorides from phenols, specific deoxyfluorination reagents and their associated catalytic systems can offer high efficiency. nih.gov

Catalysts for Methylation: For the methoxylation step, the move away from stoichiometric reagents like dimethyl sulfate (which is toxic) towards catalytic processes is a key green objective. Zeolite catalysts (e.g., H-ZSM5, Beta) are used for the gas-phase methylation of phenols with methanol, offering high conversion and selectivity with the ability to be regenerated and reused. unimi.it A Chinese patent describes a Ni/SiO₂-Al₂O₃ composite catalyst for hydrodeoxygenation, indicating progress in developing robust catalysts for phenol transformations. google.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive reactions, which can eliminate the need for stoichiometric chemical oxidants or reductants. acs.org Anodic oxidation of sulfenamides has been shown to be an effective way to access valuable fluorinated compounds, generating less waste than conventional chemical oxidation methods. acs.org

Solvent Optimization and Waste Minimization in Synthetic Protocols

The choice of solvent and the amount of waste generated are critical considerations for the environmental impact of a synthetic process.

Solvent Selection: Fluorination reactions can be hazardous, as many electrophilic fluorinating agents can react explosively with common organic solvents like DMF or DMSO. acsgcipr.org Research has focused on identifying safer solvents. Acetonitrile is often compatible, and for some N-F reagents, water can be used as a green solvent medium. acsgcipr.org The development of solvent-free reaction conditions represents an ideal green chemistry scenario. acsgcipr.org

Waste Minimization: A significant drawback of some modern synthetic methods, such as certain deoxyfluorination reactions, is the generation of a stoichiometric amount of high-molecular-weight urea (B33335) byproduct. nih.gov Designing new synthetic routes that are more atom-economical is a primary goal. Electrochemical methods are advantageous in this regard, as they often use simple reagents and produce minimal byproducts, such as H₂ gas at the cathode. acs.org Green metrics calculations have shown that such electrochemical methods can generate less waste and require a smaller total mass of chemicals. acs.org

Derivatization and Functionalization Strategies

The phenolic hydroxyl group in this compound is a prime site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Derivatization is also a common strategy to enhance detectability in analytical techniques like mass spectrometry.

Common derivatization reactions for phenols primarily involve the transformation of the -OH group into an ether or an ester.

Etherification: The hydroxyl group can be converted into an ether via reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Esterification: Reaction with an acyl chloride, anhydride (B1165640), or carboxylic acid (under appropriate activation) yields the corresponding ester. Specialized reagents have been developed for this purpose. For example, S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP) is a reagent used for the pre-column derivatization of alcohols and phenols to form positively charged esters that are easily detected by electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net

Silylation: The formation of a silyl (B83357) ether by reacting the phenol with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common derivatization technique, particularly for gas chromatography analysis. researchgate.net

Table 2: Derivatization Strategies for Phenolic Hydroxyl Groups

Reaction TypeReagent ClassProduct Functional GroupPurposeReference
EsterificationAcyl Halides, Anhydrides, Activated Carboxylic Acids (e.g., TMPP-AcPFP)Ester (-O-C=O)-R)Synthesis, Enhanced MS detection nih.govresearchgate.net
EtherificationAlkyl HalidesEther (-O-R)Synthesis researchgate.net
SilylationSilylating Agents (e.g., BSTFA)Silyl Ether (-O-SiR₃)GC analysis researchgate.net

Introduction of Additional Functional Groups

The chemical landscape of this compound offers multiple avenues for the introduction of new functional groups. The reactivity of the phenolic hydroxyl group and the susceptibility of the fluorinated ring to substitution provide a rich platform for synthetic modifications.

The phenolic hydroxyl group is a prime site for functionalization through reactions such as etherification and esterification. These reactions can be used to append a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule. For instance, Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide, can introduce alkyl, benzyl, or more complex side chains. Similarly, acylation with acid chlorides or anhydrides can furnish the corresponding esters, which can serve as prodrugs or as handles for further chemical transformations.

The trifluorinated benzene (B151609) ring is highly activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.commdpi.com The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com In this context, the fluorine atoms themselves can act as leaving groups. youtube.com The regioselectivity of such substitutions is dictated by the electronic environment of the ring. The methoxy group is electron-donating, while the fluorine atoms are strongly electron-withdrawing. This interplay of electronic effects directs nucleophilic attack preferentially to the positions activated by the fluorine atoms.

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes, including alkoxides, thiolates, and amines, allowing for the introduction of O-, S-, and N-linked substituents. mdpi.com The reaction conditions, such as the choice of base and solvent, can be tuned to control the extent of substitution, from mono- to di- or even tri-substitution, providing access to a diverse library of derivatives.

Below is a table illustrating potential functionalization reactions of this compound.

Reaction Type Reagents and Conditions Product Type Potential Application
O-AlkylationR-X (Alkyl halide), Base (e.g., K2CO3), Solvent (e.g., Acetone)Aryl etherModification of solubility and lipophilicity
O-AcylationR-COCl (Acyl chloride), Base (e.g., Pyridine), Solvent (e.g., CH2Cl2)Aryl esterProdrug strategies, introduction of further functionality
Nucleophilic Aromatic Substitution (SNAr)Nu-H (e.g., R-OH, R-SH, R2NH), Base (e.g., NaH), Solvent (e.g., DMF)Substituted fluorophenolIntroduction of diverse functional groups

Synthesis of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound core can be integrated into larger and more complex molecular architectures, a key step in the development of new therapeutic agents and functional materials. This can be achieved through the formation of new carbon-carbon or carbon-heteroatom bonds, leveraging the inherent reactivity of the phenol moiety.

One of the most powerful strategies for constructing complex scaffolds is through transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The phenolic hydroxyl group can be converted into a triflate or a nonaflate, which are excellent leaving groups in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This approach allows for the coupling of the 2,4,6-Trifluoro-3-methoxyphenyl core with a vast array of partners, including aryl and vinyl boronic acids, organostannanes, terminal alkynes, and amines, leading to the formation of biaryls, stilbenes, and diarylamines, respectively.

Furthermore, the fluorine atoms on the aromatic ring can also participate in C-F bond activation and subsequent cross-coupling reactions, although this is often more challenging than using a triflate leaving group. researchgate.netresearchgate.net

The synthesis of heterocyclic structures is another important avenue for creating molecular complexity. nih.govnih.gove-bookshelf.dewiley.com The phenolic hydroxyl group of this compound can act as a nucleophile in cyclization reactions to form oxygen-containing heterocycles. For example, reaction with a bifunctional electrophile can lead to the formation of benzofurans or other related ring systems. Alternatively, the phenol can be functionalized with a group that can participate in a subsequent cyclization cascade.

The following table outlines representative examples of the synthesis of complex scaffolds from this compound derivatives.

Scaffold Type Synthetic Strategy Key Intermediates/Reagents Significance
BiarylsSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseConstruction of core structures in many pharmaceuticals
Diaryl EthersBuchwald-Hartwig EtherificationAryl halide, Pd or Cu catalyst, BaseImportant motifs in natural products and drugs
Aryl AminesBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAccess to a wide range of nitrogen-containing compounds
HeterocyclesIntramolecular CyclizationBifunctional reagents, Condensation reactionsGeneration of diverse, rigid scaffolds for drug design

The synthetic methodologies detailed above underscore the versatility of this compound as a building block in modern organic synthesis. The ability to selectively functionalize both the hydroxyl group and the aromatic ring opens up a multitude of possibilities for the creation of novel and complex molecules with potential applications in various fields of chemical science.

Elucidating Reaction Mechanisms and Reactivity Profiles of 2,4,6 Trifluoro 3 Methoxyphenol

Mechanistic Investigations of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of 2,4,6-Trifluoro-3-methoxyphenol. The electronic nature of the substituents dictates the preferred reaction pathways, whether electrophilic or nucleophilic.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are controlled by the activating and directing effects of the substituents already present on the ring. The phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directors because of electron donation from their lone pairs.

Nucleophilic Aromatic Substitution Mechanisms (e.g., SNAr involving fluorine)

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. In this mechanism, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org Fluorine, being the most electronegative halogen, is a good leaving group in SNAr reactions, especially when activated by electron-withdrawing groups. acgpubs.org

In this compound, the three fluorine atoms are potential sites for nucleophilic attack. The rate of substitution at each position will be influenced by the electronic effects of the other substituents. The electron-donating hydroxyl and methoxy groups would generally disfavor nucleophilic attack. However, in polyfluorinated systems, the cumulative electron-withdrawing effect of the fluorine atoms can make the ring sufficiently electron-deficient to undergo SNAr.

Studies on related polyfluoroarenes have shown that the position of nucleophilic attack is highly regioselective. nih.gov For instance, in the reaction of octafluorotoluene (B1221213) with phenothiazine, substitution occurs selectively at the para-position to the trifluoromethyl group. nih.gov In the case of this compound, it is plausible that a strong nucleophile could displace one of the fluorine atoms, with the regioselectivity being determined by a combination of electronic and steric factors. For example, a study on the synthesis of fluoro and methoxy substituted chalcone (B49325) derivatives showed that fluorine at the para position of an aromatic ring with methoxy groups is easily replaced through nucleophilic aromatic substitution. acgpubs.org

Oxidation and Reduction Chemistry

The redox properties of this compound are primarily associated with the phenolic hydroxyl group, which can undergo oxidation. The methoxy group and fluorine atoms will modulate the redox potential of the phenol (B47542).

Exploration of Redox-Initiated Transformations

The oxidation of phenols can lead to the formation of phenoxyl radicals, which are key intermediates in various chemical and biological processes. The stability of the resulting phenoxyl radical is a crucial factor in determining the ease of oxidation. The substituents on the aromatic ring play a significant role in stabilizing this radical. Electron-donating groups generally stabilize the phenoxyl radical, thus lowering the oxidation potential of the phenol.

Catalyst-Mediated Transformations Involving this compound

Catalysts can play a crucial role in promoting various transformations of this compound, enabling reactions that might not occur under uncatalyzed conditions or improving the efficiency and selectivity of existing reactions.

While specific catalytic reactions involving this compound are not extensively documented, related chemistries suggest potential applications. For instance, organophosphorous compounds like tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) have been shown to be efficient catalysts for various organic transformations, including the cyanosilylation of aldehydes and ketones. nih.gov The electron-rich nature of the methoxy-substituted phenyl rings in TTMPP contributes to its high basicity and catalytic activity. nih.gov It is conceivable that a catalyst with similar electronic properties could be employed in reactions involving this compound.

Furthermore, metal-free catalysts such as tris(2,4,6-trifluorophenyl)borane (B12503254) have been demonstrated to be effective in hydroboration reactions of various unsaturated compounds. nih.gov This highlights the potential for using catalysts with fluorinated aryl groups in transformations of other fluorinated molecules. Given the presence of both fluoro and methoxy substituents in this compound, it could potentially serve as a ligand or a substrate in a variety of catalyst-mediated reactions, including cross-coupling and C-H functionalization reactions. However, specific research in this area is required to establish these possibilities.

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to accelerate chemical transformations. In the context of phenols, organocatalysts can facilitate a variety of reactions, often leveraging the acidic proton of the hydroxyl group or activating the aromatic ring towards nucleophilic or electrophilic attack. For a highly fluorinated and methoxy-substituted phenol like this compound, its electronic properties—namely the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups—would significantly influence its reactivity in organocatalytic systems.

One area where phenols are prominent is in asymmetric dearomatization reactions. For instance, I(I)/I(III) catalysis has been successfully employed for the para-selective dearomative fluorination of phenols. acs.orgnih.gov This process generates fluorinated cyclohexadienones, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov While this compound itself was not a substrate in these studies, the principles can be extended. The reaction typically proceeds through the formation of an iodonium (B1229267) intermediate, which is then attacked by a fluoride (B91410) source. The regioselectivity is guided by the substituents on the phenol ring.

Another potential application is in phase-transfer catalysis. Chiral phase-transfer catalysts can deprotonate the phenol to form a chiral ion-pair, which can then react enantioselectively with various electrophiles. For example, the photo-organocatalytic enantioselective perfluoroalkylation of β-ketoesters has been achieved using a chiral phase-transfer catalyst. nih.gov This suggests that under basic conditions, this compound could be deprotonated and its resulting phenoxide engaged in similar asymmetric transformations.

The table below summarizes representative organocatalytic transformations of phenols that could be analogous to the potential reactivity of this compound.

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeKey Findings
Dearomative FluorinationI(I)/I(III) catalysis2,4-disubstituted phenolsFluorinated cyclohexadienonesHighly para-selective fluorination. acs.orgnih.gov
Asymmetric PerfluoroalkylationChiral Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt)Indanone-derived β-ketoestersβ-Ketoesters with perfluoroalkyl-containing quaternary stereocentersEnantioselective formation of C-C bonds under visible light irradiation. nih.gov

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For polyfluorinated phenols, their derivatives (such as triflates or nonaflates) are excellent substrates for a variety of cross-coupling reactions due to the good leaving group ability of the sulfonate ester. organic-chemistry.orgnih.gov Alternatively, the C-F bonds themselves can be activated for cross-coupling, although this is more challenging. mdpi.commdpi.com

Cross-Coupling via Phenolic Oxygen Activation:

A common strategy for involving phenols in cross-coupling is their conversion to aryl triflates or other sulfonates. organic-chemistry.org These activated phenols can then participate in a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. organic-chemistry.orgnih.gov For this compound, conversion to its triflate or nonaflate would render it a versatile coupling partner.

A one-pot procedure for the palladium-catalyzed cross-coupling of phenols has been developed where the phenol is activated in situ with nonafluorobutanesulfonyl fluoride (NfF) before the addition of the coupling partner and catalyst. organic-chemistry.org This approach streamlines the synthesis of biaryls, diarylacetylenes, styrenes, and diarylamines from phenolic starting materials. organic-chemistry.org

Cross-Coupling via C-F Bond Activation:

Direct activation of C-F bonds in polyfluorinated arenes is an attractive but challenging strategy for cross-coupling. mdpi.commdpi.com The strength of the C-F bond makes oxidative addition to a low-valent metal center difficult. However, specialized nickel and palladium catalyst systems have been developed to achieve this. mdpi.commdpi.com For this compound, the presence of three fluorine atoms offers multiple potential sites for C-F activation. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of each C-F bond, as well as the nature of the catalyst and directing groups. mdpi.com

For example, nickel-catalyzed defluorinative cross-coupling reactions have been reported for various aryl fluorides. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of hexafluorobenzene (B1203771) with diarylzinc compounds have been achieved, demonstrating the feasibility of C-F bond activation in highly fluorinated systems. mdpi.com

The following table presents examples of transition metal-catalyzed cross-coupling reactions involving fluorinated aromatic compounds, which serve as a model for the potential reactivity of this compound.

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerProduct Type
Suzuki-Miyaura CouplingPd₂(dba)₃ / SPhosPhenols (in situ nonaflation)Arylboronic acidsBiaryls
Sonogashira CouplingPd₂(dba)₃ / XPhosPhenols (in situ nonaflation)Terminal alkynesDiarylacetylenes
C-F Bond ArylationNi(COD)₂ / PCy₃PolyfluoroarenesAryl Grignard reagentsPolyfluorinated biaryls
C-F Bond SilylationNi(0) catalystFluoro-aromaticsR₃SiBpinAryl silanes

Computational and Theoretical Chemistry Studies of 2,4,6 Trifluoro 3 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for probing the intrinsic properties of a molecule. For a compound like 2,4,6-Trifluoro-3-methoxyphenol, these calculations would provide a foundational understanding of its stability, electronic distribution, and potential for chemical transformation.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of ground-state properties could be calculated.

Hypothetical Data Table for DFT Calculations:

PropertyCalculated Value
Total EnergyData not available
Dipole MomentData not available
Rotational ConstantsData not available
Key Bond Lengths (e.g., C-F, C-O, O-H)Data not available
Key Bond Angles (e.g., C-O-H)Data not available

Note: This table represents the type of data that would be generated from DFT calculations, but no published values for this compound could be located.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable concept for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would pinpoint the likely sites for electrophilic attack (e.g., near the oxygen atoms) and nucleophilic attack (e.g., near the hydrogen atoms or potentially regions influenced by the fluorine atoms). This information is critical for understanding its interactions with other molecules.

HOMO-LUMO Energy Gap and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A small gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which would further quantify the reactive nature of this compound.

Hypothetical Data Table for Reactivity Descriptors:

DescriptorCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity Index (ω)Data not available

Note: This table illustrates the kinds of parameters derived from HOMO-LUMO analysis. Specific values for this compound are not available in published literature.

Mechanistic Pathway Elucidation via Computational Modeling

Beyond static properties, computational modeling can be employed to explore the dynamics of chemical reactions involving this compound. This would provide invaluable insights into how the compound is formed and how it might transform.

Transition State Analysis and Reaction Coordinate Determination

To understand a chemical reaction's mechanism, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of transition states for potential reactions of this compound. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be determined, confirming the proposed mechanism.

Solvent Effects on Reaction Energetics and Pathways

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and even the preferred mechanistic pathway. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, products, and transition states. For this compound, understanding solvent effects would be critical for translating theoretical predictions into practical laboratory settings.

Conformational Analysis and Intermolecular Interactions

Investigation of Intramolecular Hydrogen Bonding Effects

No specific studies on the intramolecular hydrogen bonding effects in this compound are currently available. Such an investigation would be valuable to understand the interplay between the hydroxyl, methoxy (B1213986), and fluorine substituents in determining the molecule's preferred conformation and reactivity.

Computational Insights into Crystal Packing

There are no computational studies focused on the crystal packing of this compound. Future research in this area would provide insights into the intermolecular forces that govern the solid-state structure of the compound.

Application of Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In Situ Spectroscopic Techniques for Reaction Monitoring

In modern chemical synthesis, the ability to observe a reaction in real-time provides invaluable insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters.

Real-Time NMR Spectroscopy for Intermediate Detection

The application of real-time or in situ Nuclear Magnetic Resonance (NMR) spectroscopy would be a powerful tool for studying reactions involving 2,4,6-trifluoro-3-methoxyphenol. This technique allows for the direct observation of changes in the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F) as a reaction progresses. For a compound with fluorine substituents, ¹⁹F NMR would be particularly insightful for monitoring the transformation of the starting material into transient intermediates and final products. Hypothetically, in a substitution or coupling reaction, one could track the disappearance of the ¹⁹F signals corresponding to this compound and the simultaneous appearance of new signals corresponding to the product. The chemical shifts and coupling constants of any observed intermediates could provide structural clues. However, no specific studies applying this technique to this compound have been identified.

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Changes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is adept at monitoring changes in chemical bonds and molecular conformation during a reaction. For instance, in a reaction involving the hydroxyl or methoxy (B1213986) group of this compound, one would expect to see characteristic shifts in the O-H and C-O stretching frequencies. Raman spectroscopy, in particular, can be highly effective for in-situ monitoring in reaction vessels, as it can be performed using fiber-optic probes and is often less sensitive to the reaction medium than IR. spectroscopyonline.comnih.gov Studies on related phenolic compounds have demonstrated the utility of Raman spectroscopy in characterizing and differentiating various structures. researchgate.net However, specific data tables of vibrational frequency changes for reactions of this compound are not available.

High-Resolution Mass Spectrometry for Unraveling Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of mechanistic chemistry, enabling the precise identification of reactants, intermediates, products, and byproducts.

Identification of Transient Species

By coupling a reaction setup to a mass spectrometer, it is possible to sample the reaction mixture at various time points and obtain high-resolution mass data. This would allow for the identification of short-lived, or transient, species that are crucial for understanding the step-by-step mechanism of a reaction. The exact mass measurements provided by HRMS can be used to determine the elemental composition of these transient species with high confidence. While fragmentation patterns for compounds like 4-trifluoromethylphenol have been documented, specific studies detailing the identification of transient species from reactions of this compound are absent from the literature.

Elucidation of Fragmentation Mechanisms

The fragmentation pattern of a molecule in a mass spectrometer is a fingerprint that can be used for its identification and for deducing its structure. In the context of this compound, electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation pathways, such as the loss of a methyl group (•CH₃), a formyl radical (•CHO), or hydrogen fluoride (B91410) (HF). Tandem mass spectrometry (MS/MS) experiments could further elucidate these fragmentation pathways by isolating a specific ion and inducing further fragmentation. While general principles of fragmentation for aromatic and halogenated compounds are well-established, a detailed fragmentation analysis specific to this compound has not been published. libretexts.org

X-ray Crystallography in the Context of Supramolecular Assembly or Reaction Complexes

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. Beyond simple structure determination, it is a powerful tool for understanding how molecules interact with each other. numberanalytics.comtaylorfrancis.comlibretexts.org In the case of this compound, this technique could be used to study how the molecule arranges itself in the solid state, potentially forming supramolecular assemblies through hydrogen bonding (via the hydroxyl group) and other non-covalent interactions. It could also be used to determine the structure of a stable reaction complex, providing a snapshot of an intermediate stage of a reaction. While the synthesis and X-ray analysis of various Schiff bases and other complexes involving substituted phenols have been reported, there are no published crystal structures of supramolecular assemblies or reaction complexes involving this compound. nih.govresearchgate.netamercrystalassn.org

Strategic Utilization of 2,4,6 Trifluoro 3 Methoxyphenol As a Synthetic Precursor

Building Block in the Synthesis of Complex Organic Molecules

The synthesis of fluorinated aromatic and heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. 2,4,6-Trifluoro-3-methoxyphenol is a valuable synthon for this purpose, primarily through reactions leveraging its activated aromatic core and its phenolic group.

The electron-withdrawing nature of the three fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms, particularly those positioned para and ortho to each other, can be displaced by a variety of nucleophiles. This allows for the controlled introduction of new functionalities onto the aromatic core. For instance, reaction with thiols, amines, or alkoxides can lead to the formation of more complex substituted phenols.

The phenolic hydroxyl group itself is a versatile reaction site. It can be readily converted into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions . This transformation opens up pathways to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of biaryl systems or the introduction of alkyl, alkenyl, or alkynyl groups.

Furthermore, the phenolic oxygen can participate in Williamson ether synthesis or Ullmann condensation reactions to generate diaryl ethers. These reactions are fundamental in building larger, more complex aromatic scaffolds that are difficult to access through other means. The presence of the methoxy (B1213986) group and fluorine atoms can sterically and electronically influence the outcomes of these reactions, potentially leading to selective product formation.

The construction of heterocyclic scaffolds can be envisioned through multi-step sequences starting from this compound. For example, functionalization of the phenol (B47542) followed by modification of the newly introduced groups and subsequent intramolecular cyclization can yield a variety of fluorinated heterocycles, such as benzofurans or benzoxazines, depending on the reaction partners and conditions employed.

Table 1: Potential Transformations for Scaffold Synthesis

Reaction TypeReagents and ConditionsPotential Product Structure
Nucleophilic Aromatic Substitution (SNAr)R-NH2, Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF), HeatAmino-substituted difluoro-methoxyphenol
O-TriflationTriflic anhydride (B1165640) (Tf2O), Pyridine, CH2Cl2, 0 °C to rt2,4,6-Trifluoro-3-methoxyphenyl trifluoromethanesulfonate
Suzuki Coupling (post-triflation)Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base, Solvent (e.g., Toluene/H2O)Fluorinated methoxy-substituted biphenyl
Williamson Ether SynthesisAlkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., THF)1-Alkoxy-2,4,6-trifluoro-3-methoxybenzene

The structural motifs present in this compound—a polyfluorinated phenyl ring and a methoxyphenol core—are found in numerous bioactive compounds. Its utility as a precursor lies in its ability to serve as a foundational piece upon which the complexity of a target bioactive molecule can be built. The synthesis of proguanil (B194036) derivatives, for example, often starts with aniline (B41778) precursors which can be accessed from corresponding phenols. mdpi.com

One hypothetical synthetic pathway towards a novel bioactive scaffold could involve the initial etherification or esterification of the phenolic hydroxyl group. This modification not only protects the phenol but also introduces a new functional handle for further reactions. For instance, an ester linkage could be formed with a biologically relevant carboxylic acid.

Subsequently, one of the fluorine atoms on the aromatic ring could be selectively displaced via an SNAr reaction with a nitrogen-containing heterocycle. This step would introduce a key pharmacophore while retaining the desirable fluorine and methoxy substituents. The resulting intermediate could then undergo further elaboration, such as modification of the ester or the newly introduced heterocyclic moiety, to arrive at the final target molecule. The strategic sequence of these transformations is crucial for the successful synthesis of complex, polyfunctionalized molecules.

Role in Material Science Applications

In material science, the properties of polymers and functional materials are dictated by the chemical structure of their monomeric units. The high degree of fluorination in this compound makes it an attractive candidate as a precursor for materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

This compound can be envisioned as a difunctional monomer for step-growth polymerization. The phenolic hydroxyl group provides one reactive site, while a second site can be generated by activating the aromatic ring.

For example, after converting the phenol to a phenoxide, it can participate in nucleophilic substitution reactions with dihaloalkanes or activated dihaloarenes to form polyethers . The resulting polymers would feature the fluorinated methoxyphenyl unit in their backbone, which is expected to impart high thermal stability and low dielectric constants, properties that are desirable for advanced electronics and aerospace applications. The synthesis of poly-p-oxyperfluorobenzylene from related fluorinated phenols highlights the feasibility of such polymerization pathways. oclc.org

Alternatively, the phenolic group can react with diacyl chlorides or phosgene (B1210022) derivatives to produce polyesters and polycarbonates , respectively. The rigidity of the aromatic ring and the presence of the fluorine atoms would likely lead to polymers with high glass transition temperatures and enhanced mechanical properties. The synthesis of novel copolymers from related fluoro- and methoxy-substituted monomers has been explored, demonstrating the utility of such building blocks in polymer chemistry. researchgate.netmdpi.comnih.gov

Table 2: Potential Polymerization Reactions

Polymer TypeCo-monomerLinkage FormedPotential Polymer Backbone Feature
Polyether1,n-DihaloalkaneEther (-O-)Flexible aliphatic spacer between rigid aromatic units
Aromatic PolyetherActivated DihaloareneEther (-O-)Fully aromatic, rigid backbone
PolyesterDiacyl ChlorideEster (-COO-)Ester linkages connecting fluorinated aromatic units
PolycarbonatePhosgene or Bis(chloroformate)Carbonate (-OCOO-)Carbonate linkages connecting fluorinated aromatic units

Beyond polymers, this compound can serve as an intermediate in the synthesis of smaller, highly functionalized molecules for specific material applications. For example, its derivatives could be used in the formulation of liquid crystals . The introduction of appropriate mesogenic groups onto the phenol scaffold could lead to materials with unique phase behavior, driven by the strong dipole moment and shape anisotropy imparted by the fluorinated core. The use of other trifluorophenol derivatives in the production of liquid crystals has been patented, indicating the potential of this class of compounds in this field. google.com

Furthermore, the compound could be a precursor for specialized surface coatings . By attaching a polymerizable group (like an acrylate (B77674) or vinyl group) to the phenol, it can be incorporated into a polymer network to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. Its high fluorine content would be a key contributor to these characteristics.

Finally, its use as a building block for organic electronic materials is conceivable. By incorporating it into conjugated systems through cross-coupling reactions, its strong electron-withdrawing nature could be harnessed to tune the energy levels of organic semiconductors, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Environmental Transformation and Degradation Pathways if Relevant to Academic Chemical Fate Studies

Photochemical Degradation Mechanisms

Photochemical degradation, driven by the energy of sunlight, is a significant pathway for the transformation of many organic pollutants in the environment. For aromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

The photocatalytic degradation of halogenated phenols, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), has been extensively studied and can serve as an analogue. iwaponline.comresearchgate.net In the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, 2,4,6-TCP can be completely mineralized to CO2 and HCl. iwaponline.com The proposed mechanism involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. nih.gov A similar process could be expected for 2,4,6-Trifluoro-3-methoxyphenol, with the formation of hydroxylated and defluorinated intermediates.

Table 1: Photodegradation of Analogous Fluorinated Phenols (Note: This table presents data for analogous compounds to infer potential degradation characteristics of this compound, as direct data is unavailable.)

CompoundConditionsKey FindingsReference
4-FluorophenolAqueous photolysis, varied pHFastest degradation at pH 10. Primary product is fluoride (B91410). nih.gov
(Trifluoromethyl)phenolsAqueous photolysis, varied pHpH-dependent degradation. Products include fluoride and trifluoroacetic acid. nih.govacs.org
2,4,6-TrichlorophenolUV/TiO2 photocatalysisComplete mineralization to CO2 and HCl. iwaponline.com
2,4,6-TrichlorophenolUV/Sulfite photoreductionDegradation to intermediates including 2-chlorophenol (B165306) and benzene (B151609). nih.gov

Biodegradation Pathways in Chemical Systems

Biodegradation is a key process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. The presence of multiple fluorine atoms on the aromatic ring of this compound is expected to make it relatively resistant to microbial degradation. nih.govnih.gov However, the methoxy (B1213986) and hydroxyl groups may serve as points of initial enzymatic attack.

The biodegradation of aromatic ethers often proceeds via O-demethylation, a reaction catalyzed by monooxygenase enzymes, to form the corresponding phenol (B47542). inchem.org In the case of this compound, this would lead to the formation of a trifluorinated hydroquinone (B1673460) or catechol derivative.

A well-studied analogue for the biodegradation of tri-halogenated phenols is 2,4,6-trichlorophenol (2,4,6-TCP). The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,6-TCP through a pathway initiated by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP). nih.govnih.govresearchgate.net The initial step involves the oxidative dechlorination at the C-4 position to form 2,6-dichloro-1,4-benzoquinone. nih.govnih.govresearchgate.net This quinone is then reduced to a dihydroxybenzene intermediate, followed by reductive dechlorination steps to remove the remaining chlorine atoms. nih.govnih.gov A similar pathway could be hypothesized for this compound, involving initial oxidative defluorination, likely at the C-4 position, followed by further enzymatic transformations.

The general microbial metabolism of aromatic compounds under aerobic conditions involves hydroxylation of the ring followed by ring cleavage, often at the ortho or meta position. nih.govnih.govresearchgate.netfrontiersin.org For this compound, after initial transformations such as O-demethylation and defluorination, the resulting fluorinated catechols or hydroquinones would likely be subjected to ring fission.

Table 2: Biodegradation of Analogous Halogenated and Methoxylated Phenols (Note: This table presents data for analogous compounds to infer potential degradation characteristics of this compound, as direct data is unavailable.)

CompoundMicroorganismKey Degradation StepsReference
2,4,6-TrichlorophenolPhanerochaete chrysosporiumOxidative dechlorination to 2,6-dichloro-1,4-benzoquinone, followed by reduction and reductive dechlorination. nih.govnih.govresearchgate.net
2,4,6-TrichlorophenolPenicillium chrysogenumDegradation in the presence of a co-substrate, forming hydroquinone and benzoquinone as intermediates. scielo.org.za
Anisole (methoxybenzene)Various microorganismsO-demethylation to phenol, followed by ring hydroxylation. inchem.org
PhenolPseudomonas fluorescensDegradation via catechol and subsequent meta-ring cleavage. nih.gov

Emerging Research Frontiers and Future Perspectives on 2,4,6 Trifluoro 3 Methoxyphenol Chemistry

Unexplored Synthetic Avenues

The synthesis of polysubstituted aromatic compounds, particularly those with a specific regiochemistry of fluorine atoms, presents a considerable challenge. While the synthesis of 2,4,6-Trifluoro-3-methoxyphenol has not been explicitly detailed in peer-reviewed literature, several strategies can be envisaged based on established methodologies for related polyfluorinated and methoxy-substituted phenols.

One potential route could involve the direct fluorination of a pre-functionalized methoxyphenol precursor. However, controlling the regioselectivity of direct fluorination on an activated ring system can be difficult. A more controlled approach might involve a multi-step synthesis starting from a readily available polyfluorinated benzene (B151609) derivative. For instance, nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated precursor, such as 1,2,3,5-tetrafluorobenzene, with a methoxide (B1231860) source could be a viable strategy. Subsequent selective hydroxylation would then yield the target molecule. The challenge in this approach lies in achieving the desired regioselectivity of both the methoxylation and hydroxylation steps.

Another promising, yet unexplored, avenue could be the use of modern cross-coupling methodologies. For example, a suitably protected trifluorinated dihalobenzene could undergo sequential palladium- or copper-catalyzed coupling reactions, first with a methoxy (B1213986) source and then with a protected hydroxyl group, followed by deprotection. The development of catalysts with high selectivity for specific positions on the polyfluorinated ring would be crucial for the success of such a strategy.

Furthermore, the dearomatization-rearomatization strategy offers a creative approach. The reaction of a suitable phenol (B47542) with an electrophilic fluorinating agent can lead to a fluorinated cyclohexadienone intermediate, which upon subsequent rearrangement and functionalization could potentially yield the desired trifluoro-methoxyphenol. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachKey TransformationPotential Challenges
Direct FluorinationElectrophilic fluorination of a methoxyphenol precursorPoor regioselectivity, over-fluorination
Nucleophilic Aromatic Substitution (SNAr)Sequential substitution on a polyfluorinated areneRegiocontrol of substitution, harsh reaction conditions
Cross-Coupling ReactionsSequential Pd- or Cu-catalyzed C-O bond formationCatalyst selectivity, substrate availability
Dearomatization-RearomatizationFluorination of a phenol to a cyclohexadienone intermediateControl of rearrangement, multiple steps

Advanced Mechanistic Questions and Computational Challenges

The electronic properties of this compound, influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups, raise several intriguing mechanistic questions. The precise effect of this substitution pattern on the acidity of the phenolic proton, the nucleophilicity of the phenoxide, and the susceptibility of the aromatic ring to further electrophilic or nucleophilic attack remains to be thoroughly investigated.

Computational chemistry offers a powerful tool to address these questions. nih.gov Density Functional Theory (DFT) calculations could be employed to predict the pKa of the phenol, the electron density distribution on the aromatic ring, and the energies of potential intermediates in various reactions. Such studies could provide valuable insights into the reactivity of the molecule and guide the design of new synthetic transformations.

A key mechanistic question is how the fluorine and methoxy substituents cooperatively influence the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, will substitution occur at the remaining unsubstituted position, and how will the directing effects of the existing substituents play out? Similarly, in nucleophilic aromatic substitution reactions, which of the fluorine atoms would be most susceptible to displacement? Computational modeling of transition states for these reactions would be invaluable in answering these questions.

The study of non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine or methoxy groups, is another area ripe for computational exploration. These interactions can significantly influence the conformation and reactivity of the molecule. nih.govresearchgate.net

Table 2: Key Mechanistic Questions and Relevant Computational Approaches

Mechanistic QuestionProposed Computational ApproachExpected Insights
Acidity of the phenolic protonDFT calculation of pKaUnderstanding of reactivity in basic media
Regioselectivity of electrophilic substitutionCalculation of frontier molecular orbitals and transition state energiesPrediction of reaction outcomes
Regioselectivity of nucleophilic substitutionAnalysis of partial atomic charges and LUMO distributionIdentification of reactive sites for SNAr
Role of intramolecular interactionsConformational analysis and NBO analysisUnderstanding of conformational preferences and their impact on reactivity

Potential for Novel Chemical Transformations and Applications

The unique electronic and structural features of this compound suggest its potential as a versatile building block for the synthesis of novel and functional molecules.

The presence of a reactive phenol and multiple fluorine atoms opens the door to a variety of chemical transformations. The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, providing a handle for further molecular elaboration. The fluorine atoms, while generally considered unreactive, can be displaced under certain conditions, allowing for the introduction of other functionalities via SNAr reactions. This could lead to the synthesis of highly substituted and complex aromatic structures.

The potential applications of this compound and its derivatives are broad. In materials science, the incorporation of this fluorinated phenol into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.comnih.govresearchgate.net The high fluorine content could also be exploited in the design of liquid crystals or other advanced materials.

In the life sciences, fluorinated compounds are known to exhibit a wide range of biological activities. researchgate.netmdpi.comnih.govnih.gov The unique substitution pattern of this compound makes it an interesting scaffold for the design of new agrochemicals or pharmaceuticals. The fluorine atoms can modulate the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties.

Table 3: Potential Applications of this compound Derivatives

FieldPotential ApplicationRationale
Materials ScienceMonomer for fluorinated polymersEnhanced thermal stability, chemical resistance
Materials ScienceComponent of liquid crystalsAnisotropic properties due to rigid, fluorinated core
AgrochemicalsScaffold for new pesticides/herbicidesFluorine atoms can enhance biological activity
PharmaceuticalsBuilding block for drug discoveryModulation of pharmacokinetic properties

Q & A

Q. Key Challenges :

  • Competing deactivation by fluorine substituents may reduce reaction yields.
  • Steric hindrance at the 3-methoxy position can slow NAS.

Table 1 : Analogous Synthetic Routes from Literature

PrecursorFluorination MethodYieldReference
3-MethoxybromobenzeneMg-mediated NAS69%*
Bromo-trifluoromethylareneGrignard reagentN/A
*Yield from a related trifluoro compound synthesis.

Basic: Which analytical techniques are optimal for characterizing this compound, and how can spectral contradictions be resolved?

Answer:
Primary Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine positions. 1H^{1}\text{H} NMR can identify methoxy protons (δ ~3.8–4.0 ppm) and phenolic -OH (broad peak, δ ~5–6 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C7_7H5_5F3_3O2_2: calc. 190.02).
  • HPLC-PDA : Purity assessment; trifluoro groups enhance UV absorption at ~210–230 nm .

Q. Resolving Contradictions :

  • Overlapping peaks in NMR: Use 2D techniques (COSY, HSQC) to assign signals.
  • Discrepant melting points: Recrystallize in non-polar solvents (e.g., hexane) and compare with literature analogs (e.g., mp 75–95°C for similar fluorophenols ).

Advanced: How do electronic effects of fluorine and methoxy groups impact the compound’s reactivity in cross-coupling reactions?

Answer :
The trifluoro and methoxy groups create competing electronic environments:

  • Methoxy Group : Strong +M (electron-donating) activates the ring for electrophilic substitution but deactivates it toward nucleophilic attacks.
  • Fluorine Substituents : -I (electron-withdrawing) deactivates the ring, reducing reactivity in NAS but stabilizing intermediates in cross-coupling (e.g., Suzuki-Miyaura).

Q. Experimental Design :

  • Use Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids.
  • Optimize base (e.g., K2_2CO3_3) to balance activation and deprotonation of the phenolic -OH.
  • Monitor byproducts (e.g., defluorination) via 19F^{19}\text{F} NMR .

Advanced: How can researchers address inconsistencies in reported solubility or stability data for this compound?

Answer :
Contradictions often arise from:

Solvent Polarity : The compound’s solubility varies in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene). Standardize testing using ICH guidelines.

Degradation Pathways : Hydrolytic stability of the methoxy group under acidic/basic conditions can be assessed via accelerated stability studies (40°C/75% RH for 4 weeks).

Purity : Impurities (e.g., residual fluorination agents) alter solubility. Validate purity via HPLC and elemental analysis .

Safety: What precautions are essential when handling this compound in the lab?

Q. Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition.
  • Waste Disposal : Neutralize with dilute NaOH before disposal, as phenolic compounds are toxic to aquatic life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.